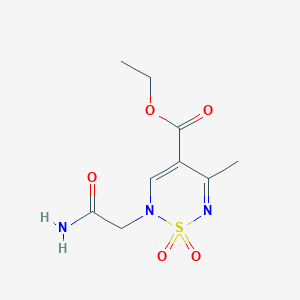![molecular formula C19H19N7 B12244665 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12244665.png)
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a cyclopenta[b]pyridine core. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various cancers and inflammatory diseases .
Preparation Methods
The synthesis of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This is achieved through nucleophilic substitution reactions, where the piperazine ring is introduced to the imidazo[1,2-b]pyridazine core.
Construction of the cyclopenta[b]pyridine core: This step involves cyclization reactions, often facilitated by palladium-catalyzed cross-coupling reactions.
Introduction of the carbonitrile group: This is typically done through nucleophilic substitution or addition reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular pathways and protein interactions.
Mechanism of Action
The mechanism of action of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile involves the inhibition of specific molecular targets, such as kinases. For example, it inhibits the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting TAK1, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile include other imidazo[1,2-b]pyridazine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example:
Imidazo[1,2-b]pyridazine derivatives: These compounds are known for their kinase inhibitory activities and are studied for their potential in cancer therapy.
Piperazine-containing compounds: These compounds are widely used in medicinal chemistry for their diverse pharmacological properties, including anti-inflammatory and antipsychotic effects.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C19H19N7 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H19N7/c20-13-15-12-14-2-1-3-16(14)22-19(15)25-10-8-24(9-11-25)18-5-4-17-21-6-7-26(17)23-18/h4-7,12H,1-3,8-11H2 |
InChI Key |
WGQXWPKIPSJCJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=NN5C=CN=C5C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methoxypyridin-4-yl)-4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-2-one](/img/structure/B12244600.png)
![N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12244606.png)
![1-methyl-2-(5-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-1,3-benzodiazole](/img/structure/B12244612.png)
![4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12244619.png)
![6-Fluoro-3-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1,2-benzoxazole](/img/structure/B12244620.png)
![3-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12244627.png)
![3-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12244633.png)
![6-Chloro-2-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12244637.png)
![4-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-fluoro-6-methylpyrimidine](/img/structure/B12244643.png)
![2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12244648.png)
![2-[5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B12244651.png)
![7-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine](/img/structure/B12244659.png)
![7-methoxy-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B12244667.png)
